molecular formula C14H25NO3 B12591245 [(2S)-1-butanoylpiperidin-2-yl]methyl butanoate CAS No. 647021-18-9

[(2S)-1-butanoylpiperidin-2-yl]methyl butanoate

Cat. No.: B12591245
CAS No.: 647021-18-9
M. Wt: 255.35 g/mol
InChI Key: FCHTURBLWXLILX-LBPRGKRZSA-N
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Description

[(2S)-1-butanoylpiperidin-2-yl]methyl butanoate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-1-butanoylpiperidin-2-yl]methyl butanoate typically involves the esterification of piperidine derivatives. One common method includes the reaction of piperidine with butanoic acid in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

[(2S)-1-butanoylpiperidin-2-yl]methyl butanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

[(2S)-1-butanoylpiperidin-2-yl]methyl butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of [(2S)-1-butanoylpiperidin-2-yl]methyl butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

[(2S)-1-butanoylpiperidin-2-yl]methyl butanoate can be compared with other piperidine derivatives, such as:

    1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related compounds.

    Butanoic acid, 2-methyl-, methyl ester: A similar ester compound with different functional groups and applications.

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which make it suitable for various specialized applications.

Properties

CAS No.

647021-18-9

Molecular Formula

C14H25NO3

Molecular Weight

255.35 g/mol

IUPAC Name

[(2S)-1-butanoylpiperidin-2-yl]methyl butanoate

InChI

InChI=1S/C14H25NO3/c1-3-7-13(16)15-10-6-5-9-12(15)11-18-14(17)8-4-2/h12H,3-11H2,1-2H3/t12-/m0/s1

InChI Key

FCHTURBLWXLILX-LBPRGKRZSA-N

Isomeric SMILES

CCCC(=O)N1CCCC[C@H]1COC(=O)CCC

Canonical SMILES

CCCC(=O)N1CCCCC1COC(=O)CCC

Origin of Product

United States

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